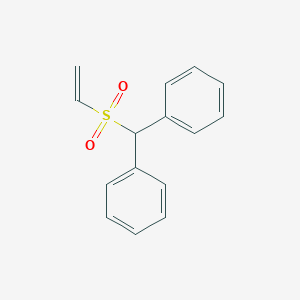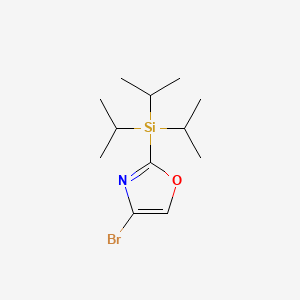
4-Bromo-2-(triisopropylsilyl)oxazole
Vue d'ensemble
Description
4-Bromo-2-(triisopropylsilyl)oxazole is a useful research compound. Its molecular formula is C12H22BrNOSi and its molecular weight is 304.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Regioselective Bromination : 4-Bromo-2-(triisopropylsilyl)oxazole is used in regioselective C-4 bromination of oxazoles, enhancing the Suzuki–Miyaura coupling process with arylboronic acids. This method significantly improves the C-4/C-2 bromination ratio, making it an important step in organic syntheses (Li, Buzon, & Zhang, 2007).
Solar Photo-Thermochemical Syntheses : This compound is synthesized via solar photo-thermochemical C(sp3)–H bromination. The process includes a one-pot synthesis involving benzylic bromination and O–C bond formation, showcasing an environmentally friendly methodology (Dinda, Samanta, Eringathodi, & Ghosh, 2014).
Palladium-Catalysed Cross-Coupling : 4-Bromomethyl-2-chlorooxazole, a closely related compound, is used in palladium-catalysed cross-coupling reactions for synthesizing 2,4-disubstituted oxazoles, highlighting its utility in creating diverse oxazole derivatives (Young, Smith, & Taylor, 2004).
Medical and Biological Applications
Antiprotozoal Activity : Research on oxazole derivatives, similar in structure to this compound, has shown promising results in antiprotozoal activity, specifically against Giardia lamblia and Trichomonas vaginalis (Carballo et al., 2017).
Oxazolidinone Antibacterial Agents : Oxazolidinones, with a core structure related to oxazoles, represent a new class of antibacterial agents. Modifications in the oxazole ring have led to improved safety profiles and broadened antibacterial spectrums (Reck et al., 2005).
Catalysis and Material Science
Gold-Catalyzed Oxidation Strategies : The compound's derivatives are employed in gold-catalyzed oxidation strategies for the synthesis of oxazoles, demonstrating its role in the development of new methods in gold catalysis (Luo, Ji, Li, & Zhang, 2012).
Photo-Oxidation Studies : Oxazoles, including those derived from this compound, have been studied for their reaction with singlet oxygen, providing insights into the kinetics of photo-oxidation and their potential applications in material sciences (Zeinali, Oluwoye, Altarawneh, & Dlugogorski, 2020).
Propriétés
IUPAC Name |
(4-bromo-1,3-oxazol-2-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNOSi/c1-8(2)16(9(3)4,10(5)6)12-14-11(13)7-15-12/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKCIUSFBBGOHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C1=NC(=CO1)Br)(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNOSi | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1H-imidazole](/img/structure/B8265821.png)
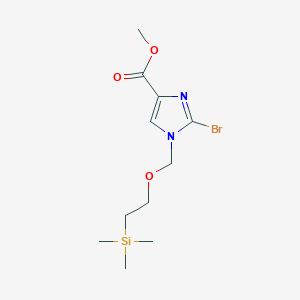
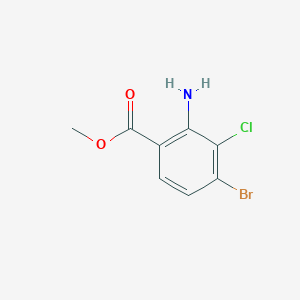
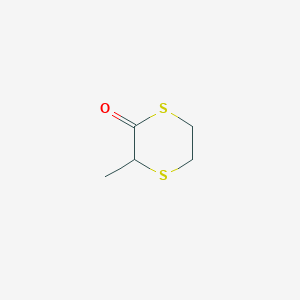
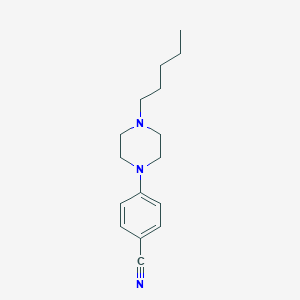

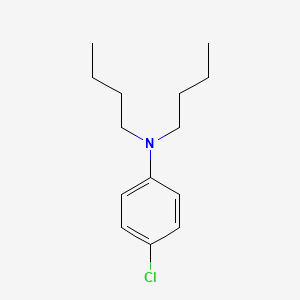
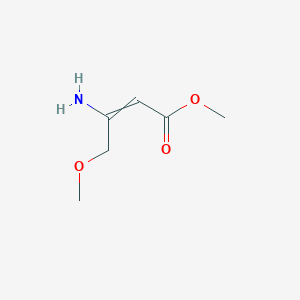

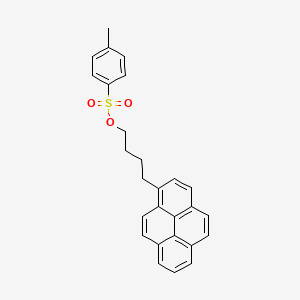

![Tert-butyl N-[(3S)-1-ethylpiperidin-3-YL]carbamate](/img/structure/B8265889.png)
